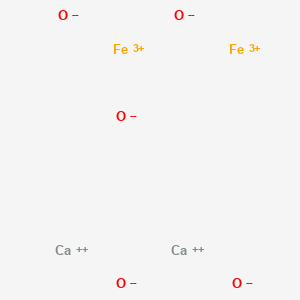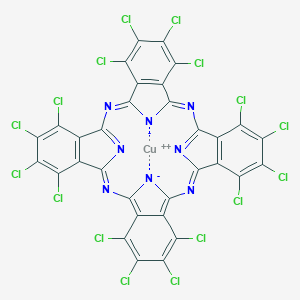
Dicalcium diiron pentaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicalcium diiron pentaoxide (DCIP) is a chemical compound that is commonly used as a redox indicator in biochemical assays. It is a bright blue powder that turns colorless when it is reduced. DCIP is widely used in laboratory experiments to detect the presence of reducing agents.
Wirkmechanismus
Dicalcium diiron pentaoxide acts as an electron acceptor in biochemical reactions. It is reduced by electrons from reducing agents, which causes it to change color from blue to colorless. The reduction of Dicalcium diiron pentaoxide is often coupled with the oxidation of the reducing agent, which allows researchers to measure the activity of enzymes and other biological molecules.
Biochemische Und Physiologische Effekte
Dicalcium diiron pentaoxide has no known biochemical or physiological effects in living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dicalcium diiron pentaoxide in laboratory experiments is its sensitivity to small changes in the concentration of reducing agents. It is also a relatively inexpensive reagent that is readily available. However, Dicalcium diiron pentaoxide has some limitations as well. It is not suitable for use in experiments that require high precision, as it can be affected by pH changes and other factors. Additionally, Dicalcium diiron pentaoxide is not effective in detecting reducing agents that are present in low concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving Dicalcium diiron pentaoxide. One area of interest is the development of new methods for synthesizing Dicalcium diiron pentaoxide that are more efficient and cost-effective. Another potential direction is the development of new applications for Dicalcium diiron pentaoxide in fields such as biotechnology and environmental science. Additionally, researchers may explore the use of Dicalcium diiron pentaoxide in combination with other reagents to improve its sensitivity and accuracy in detecting reducing agents.
Synthesemethoden
Dicalcium diiron pentaoxide can be synthesized by reacting ferrous sulfate with calcium hydroxide in the presence of sodium hypochlorite. The reaction produces a blue precipitate, which is then washed and dried to obtain pure Dicalcium diiron pentaoxide.
Wissenschaftliche Forschungsanwendungen
Dicalcium diiron pentaoxide is widely used in scientific research to detect the presence of reducing agents in biological samples. It is commonly used in enzymatic assays to measure the activity of enzymes. Dicalcium diiron pentaoxide is also used in photosynthesis research to measure the rate of electron transfer in photosystem II.
Eigenschaften
CAS-Nummer |
12013-62-6 |
|---|---|
Produktname |
Dicalcium diiron pentaoxide |
Molekularformel |
Ca2Fe2O5 |
Molekulargewicht |
271.84 g/mol |
IUPAC-Name |
dicalcium;iron(3+);oxygen(2-) |
InChI |
InChI=1S/2Ca.2Fe.5O/q2*+2;2*+3;5*-2 |
InChI-Schlüssel |
CJBPTBNCVDOUQA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |
Andere CAS-Nummern |
12013-62-6 |
Synonyme |
dicalcium diiron pentaoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)




